![molecular formula C8H5FN2OS B1271142 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 108413-51-0](/img/structure/B1271142.png)
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a five-membered ring with one oxygen atom, two nitrogen atoms, and a sulfur atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the fluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHFNOS
Molecular Weight: 196.20 g/mol
CAS Number: 108413-51-0
The compound features a five-membered ring containing nitrogen, sulfur, and oxygen atoms, which contributes to its reactivity and stability. The presence of the fluorophenyl group enhances its biological activity compared to other oxadiazole derivatives .
Chemistry
This compound serves as a crucial building block in synthetic chemistry. It is utilized in the development of new materials and complex molecules with tailored properties. Its synthesis often involves reactions such as cyclization and nucleophilic substitutions .
Biology
This compound exhibits notable antimicrobial , anticancer , and anti-inflammatory activities:
- Antimicrobial Activity: Studies indicate that it disrupts bacterial cell membranes and inhibits essential enzymes, making it a candidate for developing new antibiotics.
- Anticancer Activity: Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, synthesized oxadiazole derivatives were evaluated for cytotoxicity against breast cancer cell lines (MCF-7), showing promising results .
- Anti-inflammatory Effects: Its potential to modulate inflammatory pathways suggests applications in treating inflammatory diseases.
Medicine
The therapeutic potential of this compound is being investigated for various diseases:
- Cancer Treatment: Its derivatives have been designed to enhance anticancer efficacy through structural modifications that improve bioavailability and target specificity .
- Infectious Diseases: The compound's antimicrobial properties are being explored for treating bacterial infections resistant to conventional antibiotics.
Industry
In industrial applications, this compound is used in the production of:
- Agrochemicals: Its stability and reactivity make it suitable for developing pesticides and herbicides.
- Dyes and Polymers: The unique properties of the oxadiazole ring allow for the creation of dyes with specific optical characteristics.
Case Studies
-
Antitumor Activity Study:
A study synthesized various oxadiazole derivatives with different pharmacophores to evaluate their antitumor activity against MCF-7 cells. Results indicated significant cytotoxic effects attributed to specific structural modifications . -
Molecular Docking Studies:
In silico studies on synthesized oxadiazoles revealed effective binding interactions with target proteins involved in cancer progression. This approach aids in predicting the therapeutic potential of new compounds before synthesis . -
ADMET Properties:
Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles showed that many derivatives adhered to Lipinski’s rule of five, indicating favorable pharmacokinetic properties for drug development .
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other oxadiazole derivatives. Similar compounds include:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the fluorine atom, resulting in different reactivity and biological properties.
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains a chlorine atom instead of fluorine, which affects its chemical behavior and applications.
Biological Activity
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a unique oxadiazole ring that is known for its pharmacological potential. The fluorine atom in the phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, exhibit notable antimicrobial properties. A study employing disc diffusion and broth microdilution methods assessed the antimicrobial activity against various bacterial strains.
Key Findings:
- Antibacterial Efficacy : The compound demonstrated significant activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like penicillin .
- Antifungal Activity : It also showed promising antifungal effects against Candida albicans, indicating a broad spectrum of antimicrobial action .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro assays. The National Cancer Institute's (NCI) 60-cell line screen revealed that the compound exhibits selective cytotoxicity against specific cancer cell lines.
Case Studies:
- Cytotoxicity Against Liver Carcinoma : In studies involving HUH7 liver carcinoma cells, the compound exhibited an IC50 value of 18.78 µM, outperforming standard chemotherapeutics such as 5-Fluorouracil (5-FU) which has an IC50 of approximately 20 µM .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 expression levels. This suggests a potential mechanism by which it exerts its anticancer effects .
Research Findings Summary
The following table summarizes key research findings on the biological activity of this compound:
Properties
IUPAC Name |
5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFULJIZLNGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239329 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108413-51-0 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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